3,4-(Ethylenedioxy)-2'-iodobenzophenone

Overview

Description

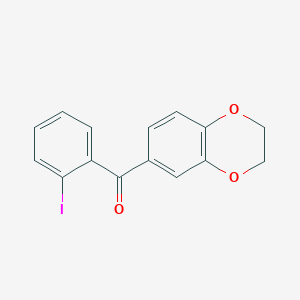

3,4-(Ethylenedioxy)-2'-iodobenzophenone (CAS: 727421-75-2, molecular formula: C₁₅H₁₁IO₃, molecular weight: 366.15 g/mol) is a benzophenone derivative featuring an ethylenedioxy ring (a fused ethylene-dioxy group at the 3,4-positions of one phenyl ring) and an iodine substituent at the 2'-position of the second phenyl ring . This compound is of interest in materials science and medicinal chemistry due to its unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)-2’-iodobenzophenone typically involves the iodination of a benzophenone derivative followed by the introduction of the ethylenedioxy group. One common method includes:

Iodination: The benzophenone derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2’-position.

Ethylenedioxy Group Introduction: The iodinated benzophenone is then reacted with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the ethylenedioxy group at the 3,4-positions.

Industrial Production Methods: Industrial production of 3,4-(Ethylenedioxy)-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-(Ethylenedioxy)-2’-iodobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-(Ethylenedioxy)-2’-iodobenzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3,4-(Ethylenedioxy)-2’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and other interactions, while the ethylenedioxy group can influence the compound’s electronic properties. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-(Ethylenedioxy)-4'-iodobenzophenone

- Structure : Positional isomer of the target compound, with iodine at the 4'-position instead of 2' .

- Molecular Formula : C₁₅H₁₁IO₃ (identical to the target compound).

- Key Differences: The 4'-iodo substituent (para position) reduces steric hindrance compared to the 2'-iodo (ortho) group in the target compound. Electronic effects: The para-iodo group exerts weaker electron-withdrawing effects compared to ortho substitution due to reduced resonance interactions.

3,4-Dimethoxy-3'-iodobenzophenone

- Structure : Replaces the ethylenedioxy group with two methoxy groups at the 3,4-positions and iodine at the 3'-position .

- Molecular Formula : C₁₅H₁₃IO₃ (MW: 368.17 g/mol).

- Key Differences: Substituent Effects: Methoxy groups are weaker electron donors than the ethylenedioxy ring, leading to reduced conjugation and higher LUMO energy levels. Solubility: Methoxy groups may improve solubility in polar organic solvents compared to the ethylenedioxy analog.

3,4-Dihydroxybenzophenone

- Structure : Lacks both the ethylenedioxy ring and iodine substituent, featuring hydroxyl groups at the 3,4-positions .

- Molecular Formula : C₁₃H₁₀O₃ (MW: 214.22 g/mol).

- Key Differences: Electronic Properties: Hydroxyl groups are strong electron donors but lack the conjugation-enhancing effects of the ethylenedioxy ring. Applications: Primarily used as a UV absorber and antioxidant, whereas iodinated benzophenones are explored for medicinal or optoelectronic uses. Stability: Hydroxyl groups increase susceptibility to oxidation, necessitating stabilization via derivatization (e.g., methylation).

Comparative Data Table

Research Findings and Functional Implications

- Electronic Effects : The ethylenedioxy group in the target compound enhances electron delocalization, as observed in related 3,4-ethylenedioxythiophene (EDOT) derivatives, which exhibit lower LUMO levels and improved charge transport in polymers .

- Biological Activity : Ethylenedioxy-containing diamidines (e.g., MB17, MB19) demonstrate anti-parasitic activity, suggesting that the ethylenedioxy moiety in the target compound could be leveraged for drug design .

- Material Applications : Ethylenedioxy-based polymers like PEDOT show high electrochromic contrast and stability, implying that the target compound’s ethylenedioxy ring may facilitate similar performance in optoelectronic devices .

Biological Activity

3,4-(Ethylenedioxy)-2'-iodobenzophenone is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features an ethylenedioxy group and an iodine atom attached to a benzophenone structure, which influences its chemical reactivity and biological interactions. The molecular formula is CHIO, and its synthesis typically involves iodination followed by the introduction of the ethylenedioxy group through reactions with ethylene glycol under acidic conditions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including proteins and enzymes. The compound may exert its effects through:

- Binding Interactions : It can bind to specific sites on proteins or enzymes, potentially inhibiting or enhancing their functions.

- Biochemical Pathway Modulation : By affecting pathways involved in the synthesis or degradation of biomolecules, it can alter cellular processes.

- Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability and therapeutic potential.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, possibly through inhibition of viral replication mechanisms.

- Antioxidant Activity : The compound may demonstrate antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development .

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in different biological contexts:

- Antiviral Studies :

-

Enzyme Interaction Studies :

- Research investigating enzyme mechanisms highlighted the potential use of this compound as a probe for studying enzyme kinetics and pathways. The compound's ability to modify enzyme activity could provide insights into metabolic regulation.

-

Toxicity Assessments :

- Toxicological evaluations are crucial for determining the safety profile of this compound. Studies have indicated that while some derivatives exhibit low toxicity, comprehensive assessments are necessary to establish safe dosage levels for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-(Ethylenedioxy)thiophene | Ethylenedioxy group with thiophene core | Antioxidant properties |

| 3,4-(Ethylenedioxy)benzaldehyde | Ethylenedioxy group with aldehyde | Potential enzyme inhibition |

| 2-Iodobenzophenone | Iodine substitution without ethylenedioxy | Antimicrobial activity |

This table illustrates how variations in structure can lead to differences in biological activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,4-(Ethylenedioxy)-2'-iodobenzophenone, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the iodine substituent. Key steps include:

-

Precursor preparation : 3,4-ethylenedioxybenzophenone derivatives are iodinated using iodine monochloride (ICl) in a controlled acidic environment .

-

Purification : Column chromatography (silica gel, eluent: dichloromethane/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products.

-

Optimization : Catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) and inert atmosphere (N₂/Ar) improve yields (>75%) and reduce byproducts .

Table 1 : Representative Synthesis Conditions

Step Conditions Yield (%) Purity (%) Iodination ICl, CH₂Cl₂, 0°C → RT, 12 h 68 92 Cross-coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h 78 95

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethylenedioxy protons at δ 4.2–4.5 ppm) and iodine integration .

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 422.95).

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >220°C for electrochemical polymers) .

- XRD/SEM : X-ray diffraction and scanning electron microscopy assess crystallinity and surface morphology (e.g., ordered vs. amorphous phases) .

Advanced Research Questions

Q. How does the ethylenedioxy substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Mechanistic Insight : The ethylenedioxy group acts as an electron-donating moiety, stabilizing radical intermediates during iodination. This enhances regioselectivity in Suzuki couplings by directing electrophilic attack to the 2'-position .

- Experimental Validation : Cyclic voltammetry shows a reduced oxidation potential (-0.15 V vs. Ag/AgCl) compared to non-ethylenedioxy analogs, confirming enhanced electron density .

Q. What contradictions exist in reported thermal stability data, and how can they be resolved?

- Data Conflicts : Some studies report decomposition temperatures (Td) of 220–250°C for chemically synthesized derivatives, while electrochemically synthesized analogs show Td >300°C .

- Resolution : Structural analysis (XRD) reveals electrochemical synthesis produces ordered polymer chains with higher thermal resilience. Chemical synthesis yields amorphous phases prone to faster degradation .

Q. How do structural modifications (e.g., iodine substitution) affect binding affinity in neurotransmitter transporter assays?

- SAR Findings : Ethylenedioxy homologs (e.g., EDMA and EDMC) show serotonin transporter (SERT) inhibition (IC₅₀ = 120–150 nM) but reduced dopamine transporter (DAT) affinity (IC₅₀ >1 µM). Iodine’s steric bulk may hinder DAT binding .

- Methodology : Radioligand binding assays (³H-paroxetine for SERT) and molecular docking (AutoDock Vina) identify steric clashes with DAT’s hydrophobic pocket .

Table 2 : Binding Affinity of Ethylenedioxy Derivatives

| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) |

|---|---|---|

| 3,4-Ethylenedioxy (EDMA) | 130 ± 15 | 1,200 ± 200 |

| Non-iodinated analog | 145 ± 20 | 950 ± 150 |

Q. Methodological Guidelines

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

- Strategies :

- Metabolic Profiling : Use liver microsome assays to identify metabolites that may alter activity in vivo (e.g., deiodination products) .

- Dose-Response Calibration : Adjust in vitro IC₅₀ values for bioavailability (e.g., 10–20× higher doses in rodent models) .

Q. What advanced computational methods can predict the compound’s interactions with biological targets?

- Tools :

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMSQQQAZXXPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364069 | |

| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727421-75-2 | |

| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.